An In-depth Technical Guide to the Structural Properties of 1-Nitroso-2,2,6,6-tetramethylpiperidine
An In-depth Technical Guide to the Structural Properties of 1-Nitroso-2,2,6,6-tetramethylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Nitroso-2,2,6,6-tetramethylpiperidine is a sterically hindered N-nitrosamine that serves as a valuable precursor in organic synthesis, most notably for the production of the stable nitroxyl radical, (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO.[1] The substantial steric bulk imparted by the four methyl groups adjacent to the piperidine nitrogen significantly influences its chemical reactivity and biological profile compared to less hindered nitrosamines.[1] This guide provides a comprehensive overview of the structural properties of 1-Nitroso-2,2,6,6-tetramethylpiperidine, including its synthesis, spectroscopic characterization, and key chemical transformations.
Molecular Structure and Properties
The core structure of 1-Nitroso-2,2,6,6-tetramethylpiperidine consists of a piperidine ring substituted with four methyl groups at the 2 and 6 positions and a nitroso group attached to the nitrogen atom. This substitution pattern results in significant steric hindrance around the N-N=O functionality.
Physicochemical Properties
A summary of the key physicochemical properties of 1-Nitroso-2,2,6,6-tetramethylpiperidine is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈N₂O | [2][3][4] |
| Molecular Weight | 170.25 g/mol | [2][3] |
| CAS Number | 6130-93-4 | [2][3][4] |
| Appearance | Yellow to orange solid/liquid | |
| Boiling Point | 246.1 °C at 760 mmHg | [4] |
| Flash Point | 102.6 °C | [4] |
| Density | ~1 g/cm³ | [4] |
| Vapor Pressure | 0.0434 mmHg at 25°C | [4] |
Structural Parameters
As of the latest literature review, a definitive experimental crystal structure for 1-Nitroso-2,2,6,6-tetramethylpiperidine has not been reported in publicly accessible databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). The lack of a crystal structure precludes the presentation of experimentally determined bond lengths, bond angles, and dihedral angles.
However, computational studies on related nitroxide radicals and nitrosamines provide insights into the likely geometry. The N-nitroso group is generally planar. Computational chemistry could provide theoretical values for the structural parameters of 1-Nitroso-2,2,6,6-tetramethylpiperidine.
Synthesis
The primary and most established method for the synthesis of 1-Nitroso-2,2,6,6-tetramethylpiperidine is the direct N-nitrosation of its precursor, 2,2,6,6-tetramethylpiperidine (TMP).[1]
Synthesis Pathway
Caption: Synthesis of 1-Nitroso-2,2,6,6-tetramethylpiperidine.
Experimental Protocol: Synthesis of 1-Nitroso-2,2,6,6-tetramethylpiperidine
Materials:
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2,2,6,6-Tetramethylpiperidine (TMP)
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl) or another suitable acid
-
Water
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Dichloromethane or other suitable organic solvent
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Dissolve 2,2,6,6-tetramethylpiperidine in an aqueous acidic solution (e.g., dilute HCl) in a reaction vessel.
-
Cool the mixture in an ice bath to maintain a low temperature, typically between 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite dropwise to the stirred TMP solution. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.
-
After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period to ensure the reaction goes to completion.
-
The product, 1-Nitroso-2,2,6,6-tetramethylpiperidine, will typically separate as an oily layer or a solid precipitate.
-
Extract the product with an organic solvent like dichloromethane.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
Purification: The crude product can be purified by either vacuum distillation or recrystallization.[1]
-
Vacuum Distillation: This method is effective for larger-scale purification and separates the product based on its boiling point under reduced pressure, which helps to prevent thermal decomposition.[1]
-
Recrystallization: For smaller scales and to achieve high purity, recrystallization from a suitable solvent can be employed.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and characterization of 1-Nitroso-2,2,6,6-tetramethylpiperidine.
UV-Visible Spectroscopy
The UV-Vis spectrum of 1-Nitroso-2,2,6,6-tetramethylpiperidine is characterized by absorption bands corresponding to electronic transitions within the nitroso chromophore.
| Wavelength (λmax) | Molar Extinction Coefficient (ε) | Transition |
| ~230-240 nm | High | π → π |
| ~340-370 nm | Low | n → π |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies for N-nitrosamines are summarized in Table 3.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~1430-1460 | N=O stretch |
| ~1050-1150 | N-N stretch |
| ~2800-3000 | C-H stretch (from alkyl groups) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure. While specific peak assignments for 1-Nitroso-2,2,6,6-tetramethylpiperidine require experimental data, the expected chemical shifts can be predicted based on the structure. PubChem provides access to ¹H and ¹³C NMR spectra for this compound.[5]
¹H NMR:
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Signals corresponding to the methyl protons at the C2 and C6 positions.
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Signals for the methylene protons at the C3, C4, and C5 positions of the piperidine ring.
¹³C NMR:
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Signals for the quaternary carbons at C2 and C6.
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Signals for the methylene carbons at C3, C4, and C5.
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Signals for the methyl carbons.
Chemical Reactivity and Transformations
The most significant chemical transformation of 1-Nitroso-2,2,6,6-tetramethylpiperidine is its oxidation to form the stable nitroxyl radical, TEMPO.
Oxidation to TEMPO
Caption: Oxidation of 1-Nitroso-2,2,6,6-tetramethylpiperidine to TEMPO.
This oxidation can be achieved using various oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The resulting TEMPO radical is a highly versatile and commercially important reagent used as a catalyst for selective oxidation reactions in organic synthesis and as a spin label in electron spin resonance (ESR) spectroscopy.[1]
Conclusion
1-Nitroso-2,2,6,6-tetramethylpiperidine is a key intermediate with distinct structural features dominated by its sterically hindered N-nitroso-piperidine core. While a definitive experimental crystal structure remains to be reported, its synthesis and spectroscopic properties are well-documented. The primary utility of this compound lies in its role as a precursor to the stable radical TEMPO, a widely used tool in modern organic chemistry. Further research to obtain high-quality crystals for X-ray diffraction analysis would provide invaluable, precise data on its three-dimensional structure, further enhancing our understanding of its reactivity and potential applications.
References
- 1. 1-Nitroso-2,2,6,6-tetramethylpiperidine | 6130-93-4 | Benchchem [benchchem.com]
- 2. clearsynth.com [clearsynth.com]
- 3. clearsynth.com [clearsynth.com]
- 4. 1-Nitroso-2,2,6,6-tetramethylpiperidine|lookchem [lookchem.com]
- 5. 2,2,6,6-Tetramethyl-1-nitrosopiperidine | C9H18N2O | CID 22506 - PubChem [pubchem.ncbi.nlm.nih.gov]
